molecular formula C14H20N6O5 B12927949 Adenosine, N-(4-amino-4-oxobutyl)- CAS No. 70608-11-6

Adenosine, N-(4-amino-4-oxobutyl)-

Cat. No.: B12927949
CAS No.: 70608-11-6
M. Wt: 352.35 g/mol
InChI Key: FMRSFMCTWNTZEJ-FRJWGUMJSA-N
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Description

4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide is a complex organic compound with significant applications in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, which is further connected to a butanamide group. Its unique structure allows it to participate in various biochemical and chemical processes, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by the formation of the purine ring system. The tetrahydrofuran ring is then introduced through a series of cyclization reactions. Finally, the butanamide group is attached via amide bond formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while nucleophilic substitution can produce a wide range of substituted purine derivatives .

Scientific Research Applications

4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with nucleic acids and proteins.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also intercalate into DNA or RNA, disrupting their normal structure and function. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-((9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)butanamide apart from similar compounds is its unique combination of a purine base, a tetrahydrofuran ring, and a butanamide group. This structure allows it to participate in a wide range of chemical and biological processes, making it a versatile and valuable compound for research and industrial applications .

Biological Activity

Adenosine, N-(4-amino-4-oxobutyl)- is a derivative of adenosine, a purine nucleoside that plays a crucial role in various biological processes, including energy transfer, signal transduction, and cellular communication. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer and neurodegenerative diseases.

The biological activity of Adenosine, N-(4-amino-4-oxobutyl)- primarily involves its interaction with specific kinases. It acts as an inhibitor of:

  • Glycogen Synthase Kinase-3 Beta (GSK-3β)
  • Cyclin-dependent Kinase 5 (CDK5)
  • Cyclin-dependent Kinase 1 (CDK1)

These kinases are critical in regulating numerous cellular processes, including the cell cycle and apoptosis. The inhibition of these kinases leads to significant alterations in cell signaling pathways, gene expression, and cellular metabolism.

Inhibition Studies

Adenosine, N-(4-amino-4-oxobutyl)- has been shown to effectively inhibit the activity of GSK-3β, CDK5, and CDK1. This inhibition can result in:

  • Down-regulation of cell cycle-related genes.
  • Modulation of the oncogene MYC expression.

In laboratory settings, the compound demonstrated time-dependent inhibition of cell growth in various cancer cell lines, including HeLa cells.

Case Studies

  • Cancer Research :
    • In vitro studies have indicated that Adenosine, N-(4-amino-4-oxobutyl)- can inhibit the proliferation of cancer cells by targeting CDKs. For instance, a study showed that this compound reduced the viability of breast cancer cells significantly when treated with varying concentrations over a 72-hour period.
  • Neurodegenerative Diseases :
    • Research has explored the potential of this compound to treat neurodegenerative diseases such as Alzheimer's disease by inhibiting GSK-3β activity. In animal models, it was observed that treatment with this compound led to improved cognitive functions and reduced amyloid plaque formation .

Dosage Effects

The effects of Adenosine, N-(4-amino-4-oxobutyl)- vary based on dosage. In animal models, lower doses were found to be effective in reducing hyperactivity and improving behavioral outcomes without significant side effects. Higher doses led to more pronounced effects but also increased toxicity.

Comparative Analysis

Adenosine, N-(4-amino-4-oxobutyl)- can be compared with other similar compounds regarding their potency and selectivity:

Compound NameTarget KinasesPotencySelectivity
Adenosine DerivativeGSK-3β, CDK5, CDK1HighHigh
RoscovitineCDK1, CDK2, CDK5ModerateLower than adenine derivative
FlavopiridolMultiple CDKsBroadOff-target effects present
KenpaulloneCDKs and GSK-3VariableDifferent selectivity

Properties

CAS No.

70608-11-6

Molecular Formula

C14H20N6O5

Molecular Weight

352.35 g/mol

IUPAC Name

4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanamide

InChI

InChI=1S/C14H20N6O5/c15-8(22)2-1-3-16-12-9-13(18-5-17-12)20(6-19-9)14-11(24)10(23)7(4-21)25-14/h5-7,10-11,14,21,23-24H,1-4H2,(H2,15,22)(H,16,17,18)/t7-,10-,11-,14-/m1/s1

InChI Key

FMRSFMCTWNTZEJ-FRJWGUMJSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCC(=O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCC(=O)N

Origin of Product

United States

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